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molecular formula C14H12O3 B2891960 1,2-Bis(4-hydroxyphenyl)ethanone CAS No. 3669-47-4

1,2-Bis(4-hydroxyphenyl)ethanone

Cat. No. B2891960
M. Wt: 228.247
InChI Key: HZPYKPXLYFNHFD-UHFFFAOYSA-N
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Patent
US09340635B2

Procedure details

4,4′-Bishydroxydeoxybenzoin (BHDB) was prepared by demethylation of desoxyanisoin, according to the literature. (See, Ellzey et al. Macromolecules 2006; 39: 3553-3558; Ranganathan et al. Macromolecules 2006; 39: 5974-5975.) Desoxyanisoin (50 g, 195.1 mmol) and pyridine hydrochloride (90.2 g, 780.5 mmol) were added to a round-bottom flask equipped with a condenser. The mixture was refluxed for 5 h at 200° C., cooled to room temperature, and poured into water. The precipitate was filtered and recrystallized from acetic acid to give 38 g (85% yield) of the desired product. 1H-NMR (DMSO-d6, ppm): 10.35 (s, 1H, HO—Ar—CO), 9.28 (s, 1H, HO—Ar—CH2), 7.91 (d, 2H, Ar—H), 7.05 (d, 2H, Ar—H), 6.84 (d, 2H, Ar—H), 6.68 (d, 2H, Ar—H), 4.09 (s, 2H, Ar—CO—CH7—Ar)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
90.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]1([C:9]([CH2:11][C:12]2[CH:19]=[CH:18][C:15]([O:16]C)=[CH:14][CH:13]=2)=[O:10])[CH:8]=[CH:7][C:4]([O:5]C)=[CH:3][CH:2]=1.Cl.N1C=CC=CC=1>O>[OH:5][C:4]1[CH:7]=[CH:8][C:1]([C:9]([CH2:11][C:12]2[CH:13]=[CH:14][C:15]([OH:16])=[CH:18][CH:19]=2)=[O:10])=[CH:2][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(OC)C=C1)C(=O)CC1=CC=C(OC)C=C1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=C(OC)C=C1)C(=O)CC1=CC=C(OC)C=C1
Name
Quantity
90.2 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from acetic acid

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(=O)CC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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